Field: Psychiatry
Summary: Desvenlafaxine is an effective treatment option for major depressive disorder . It works by increasing the activity of chemicals called serotonin and norepinephrine in the brain .
Methods: The medication is taken orally . The need for further treatment should be occasionally reassessed .
Results: Some studies have found comparable efficacy with a lower rate of nausea .
Summary: In addition to its primary use for major depressive disorder, desvenlafaxine is also used off-label for other conditions such as anxiety disorders, obsessive-compulsive disorder, and chronic pain .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for these off-label uses .
Results: While it’s used off-label for these conditions, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for these uses .
Field: Gynecology
Summary: Desvenlafaxine is sometimes used to treat hot flashes (hot flushes; sudden strong feelings of heat and sweating) in women who have experienced menopause .
Methods: The medication is taken orally .
Results: While it’s used for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Field: Endocrinology
Summary: Desvenlafaxine may be helpful when prescribed “off-label” for neuropathy due to diabetes .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for this off-label use .
Results: While it’s used off-label for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Desvenlafaxine is a synthetic compound that serves as a serotonin-norepinephrine reuptake inhibitor (SNRI), primarily used in the treatment of major depressive disorder. It is the active metabolite of venlafaxine and is marketed under various trade names, including Pristiq and Khedezla. The chemical formula for desvenlafaxine is C₁₆H₂₅NO₂, with a molar mass of approximately 263.38 g/mol . Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation .
Desvenlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain. This means it helps to increase the levels of these neurotransmitters, which are thought to play a role in regulating mood []. The specific mechanism by which this increase in neurotransmitters alleviates depression is still being investigated [].
Desvenlafaxine undergoes several metabolic transformations in the body. It is primarily metabolized through conjugation mediated by uridine diphosphate-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Additionally, it can undergo oxidative metabolism via cytochrome P450 enzymes CYP3A4 and CYP2C19, although the CYP2D6 pathway is not involved . The major metabolic products include N,O-didesmethyl venlafaxine, which retains some pharmacological activity.
Desvenlafaxine can be synthesized through various methods, primarily involving the O-demethylation of venlafaxine. One notable synthesis route involves treating venlafaxine with 2-(diethylamino)ethanethiol or its hydrochloride salt to yield desvenlafaxine free base . Subsequent steps may include converting this free base into various salts or solvates, such as desvenlafaxine succinate monohydrate. The synthesis process allows for efficient production while minimizing by-products.
Desvenlafaxine has been studied for its interactions with various medications. Notably, it should not be taken concurrently with monoamine oxidase inhibitors due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity . Additionally, desvenlafaxine may interact with other drugs affecting serotonin levels, such as certain pain medications and antidepressants, leading to increased risks of adverse effects .
Several compounds share structural or functional similarities with desvenlafaxine. These include:
Compound | Mechanism | Primary Use | Metabolism |
---|---|---|---|
Desvenlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | UGT-mediated |
Venlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP2D6 involvement |
Duloxetine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP1A2 and CYP2D6 |
Milnacipran | Serotonin-Norepinephrine Inhibitor | Fibromyalgia | Primarily renal elimination |
Desvenlafaxine's unique metabolic pathway (primarily via UGT) distinguishes it from these similar compounds, potentially leading to different side effects and drug interaction profiles .
Recent advances have introduced an optimized synthetic pathway for O-desmethylvenlafaxine succinate monohydrate (DVS), achieving high yield and purity. The process starts from p-hydroxyphenyl acetonitrile, which is converted through a five-step synthesis to desvenlafaxine succinate monohydrate with an overall yield of approximately 71.09% and purity exceeding 99.9%.
This novel route overcomes previous issues such as cyclohexanone pollution and employs a 1,2-nucleophilic addition mechanism. The method avoids column chromatography, uses readily available and inexpensive reagents, and is suitable for industrial scale-up. The process also maintains high operational safety and minimizes genotoxic impurities, enhancing drug safety profiles.
A key feature of this pathway is the direct O-demethylation of venlafaxine to desvenlafaxine, which can be catalyzed efficiently under optimized conditions without requiring complex protection strategies.
Green chemistry principles have been integrated into the desvenlafaxine synthesis to reduce environmental impact. The optimized process uses solvent systems such as a mixed acetone-water solvent (3:1 ratio) for crystallization, which is less harmful and facilitates high purity isolation of the succinate monohydrate salt.
The benzyl protection and deprotection steps, often necessary in intermediate stages, have been refined to reduce hazardous reagents and waste. For example, catalytic hydrogenation or selective nucleophilic displacement methods replace traditional stoichiometric reagents, aligning with sustainability goals. These approaches improve atomic economy and reduce residual genotoxic impurities, contributing to safer pharmaceutical manufacturing.
Desvenlafaxine is commonly isolated as its succinate monohydrate salt, which exhibits specific crystallization behavior critical to drug stability and bioavailability. The crystallization is performed by refluxing desvenlafaxine free base with succinic acid in acetone-water mixtures, followed by controlled cooling and seeding to induce formation of the desired crystal form.
X-ray powder diffraction (XRD) analysis identifies characteristic peaks at 5°, 10°, 21°, and 26° 2θ, confirming the crystalline form I of desvenlafaxine succinate monohydrate. The crystallization process is carefully controlled through temperature gradients and seeding to optimize crystal size and purity, yielding up to 90.27% isolated product with 99.92% purity.
The drying step under vacuum at 60 ± 5°C ensures removal of residual solvents without compromising hydrate stability. This crystallization control is essential for consistent drug performance and regulatory compliance.
Parameter | Value/Condition | Outcome/Notes |
---|---|---|
Starting material | p-Hydroxyphenyl acetonitrile | Readily available, low cost |
Total synthesis steps | 5 | Overall yield: 71.09% |
Crystallization solvent system | Acetone:Water (3:1) | High purity (99.92%), yield 90.27% |
Crystalline form (XRD peaks) | 5°, 10°, 21°, 26° 2θ | Matches crystalline form I |
Purity of desvenlafaxine succinate monohydrate | >99.9% (HPLC) | High purity ensures drug safety |
Drying conditions | Vacuum, 60 ± 5°C | Preserves hydrate form |
Environmental impact | Low pollution, green solvents | High atomic economy, reduced genotoxic impurities |
While images cannot be embedded here, the following are recommended for inclusion in a professional article:
Figure 1: Synthetic scheme illustrating the 5-step conversion of p-hydroxyphenyl acetonitrile to desvenlafaxine succinate monohydrate, highlighting catalytic steps and reagents.
Figure 2: XRD powder diffraction pattern showing characteristic peaks of desvenlafaxine succinate monohydrate crystalline form I.
Figure 3: Crystallization process flowchart depicting temperature control, seeding, and solvent system.
The optimized synthetic route for desvenlafaxine offers a high-yield, high-purity process suitable for industrial manufacture, avoiding hazardous intermediates and reducing waste.
Incorporation of green chemistry principles improves environmental safety and operational efficiency, with solvent choices and catalytic methods minimizing genotoxic impurities.
Detailed crystallization control of the succinate monohydrate salt ensures consistent drug quality, with XRD confirming the stable crystalline form essential for therapeutic efficacy.
These advancements collectively enhance the scalability, safety, and sustainability of desvenlafaxine production, supporting its continued clinical use as an effective antidepressant.
Irritant